

TO-PRO-1: A Technical Guide for Applications in Molecular Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *To-Pro-1*

Cat. No.: *B136677*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **TO-PRO-1**, a high-affinity, cell-impermeant cyanine dye, and its core applications in molecular biology. This document details its chemical and physical properties, spectral characteristics, and provides detailed protocols for its use in assessing cell viability, apoptosis, and as a nuclear counterstain in fluorescence microscopy and flow cytometry.

Core Properties of TO-PRO-1

TO-PRO-1, with the chemical name Thiazole Orange Iodide, is a carbocyanine monomeric nucleic acid stain.^[1] It is essentially non-fluorescent in the absence of nucleic acids but exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA).^[1] While it can also bind to single-stranded DNA (ssDNA) and RNA, the fluorescence quantum yield is typically lower.^[2] The binding of **TO-PRO-1** to dsDNA is primarily through intercalation.^[2] A key feature of **TO-PRO-1** is its inability to cross the intact plasma membranes of live cells, making it an excellent marker for identifying dead or membrane-compromised cells.^[1]

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C ₂₄ H ₂₉ I ₂ N ₃ S	[3]
Molecular Weight	645.4 g/mol	[3]
CAS Number	157199-59-2	[1]
Appearance	Solid	[4]
Solubility	DMSO	
Storage	Store at -5°C to -30°C, protected from light	[5]

Spectral Properties

TO-PRO-1 is characterized by its excitation and emission maxima in the green region of the visible spectrum upon binding to DNA.

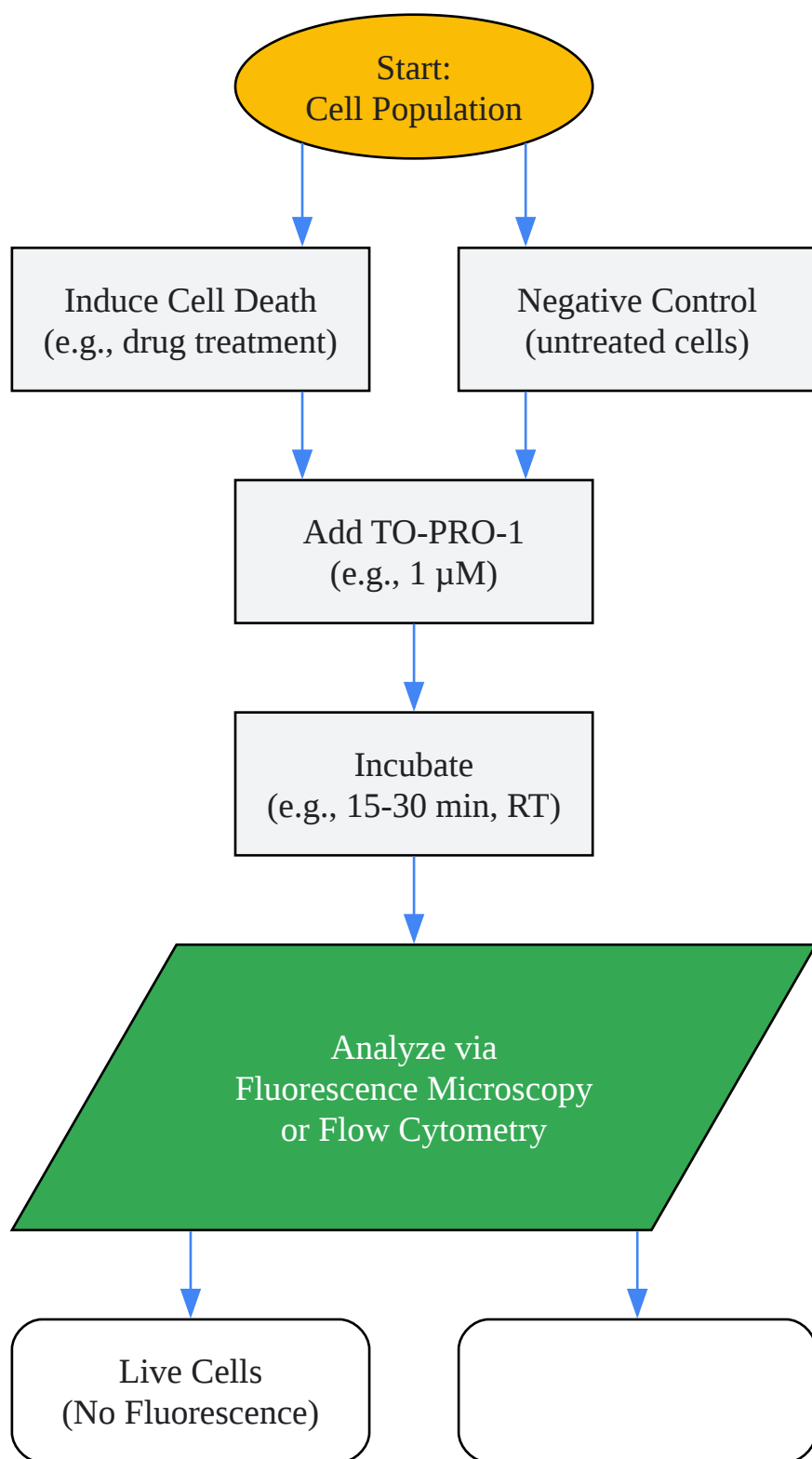
Property	Wavelength (nm)	Reference
Excitation Maximum (with DNA)	515	[1][6]
Emission Maximum (with DNA)	531	[1][6]
Common Laser Line	488 nm	[7]
Common Filter	525/30 nm	[7]

Key Applications and Experimental Protocols

TO-PRO-1 is a versatile tool in molecular biology, primarily utilized for the assessment of cell health and as a nuclear counterstain.

Cell Viability and Dead Cell Staining

The core application of **TO-PRO-1** is to differentiate between live and dead cells. Because it is excluded from cells with intact membranes, only cells that have lost membrane integrity will be stained.



[Click to download full resolution via product page](#)

*Workflow for a typical cell viability assay using **TO-PRO-1**.*

Materials:

- Cells cultured on coverslips or in imaging-compatible plates
- **TO-PRO-1** Iodide (1 mM solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Mounting medium
- Fluorescence microscope with appropriate filter sets (e.g., for FITC)

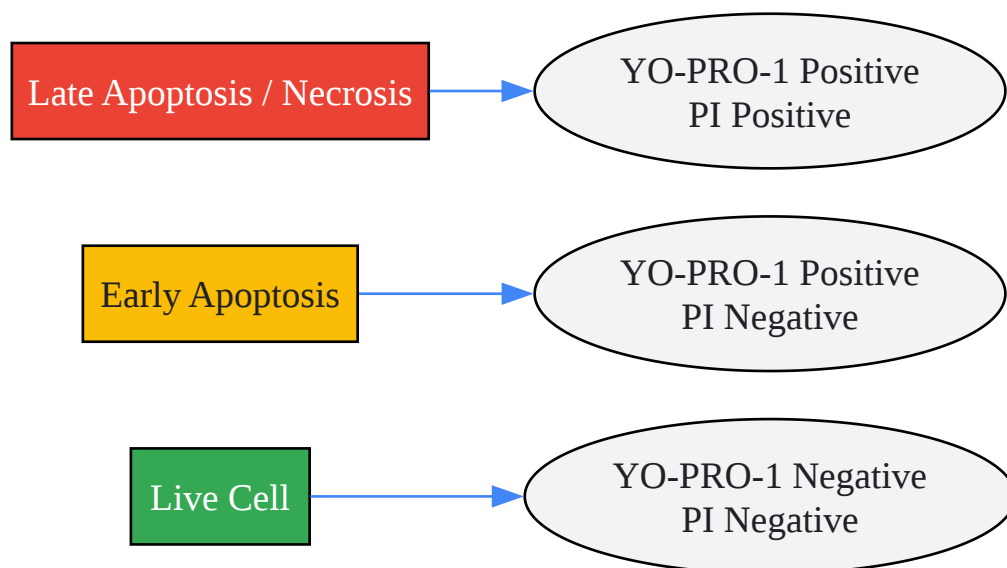
Procedure:

- **Cell Preparation:** Culture cells to the desired confluency. Induce cell death in experimental samples as required, keeping a parallel untreated control.
- **Staining Solution Preparation:** Prepare a working solution of **TO-PRO-1** in PBS or a suitable buffer. The recommended final concentration for nuclear staining of adherent cells is approximately 5 μ M. For suspended cells, a range of 25 nM to 1 μ M is suggested.[6]
- **Staining:** Remove the culture medium and wash the cells once with PBS. Add the **TO-PRO-1** staining solution to the cells, ensuring complete coverage.
- **Incubation:** Incubate the cells for 15-30 minutes at room temperature, protected from light.
- **Washing:** Gently wash the cells two to three times with PBS to remove unbound dye.
- **Mounting and Imaging:** Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope. Dead cells will exhibit bright green nuclear fluorescence, while live cells will show little to no fluorescence.

Apoptosis Detection

In the context of apoptosis, **TO-PRO-1** is often used in conjunction with other markers to distinguish between different stages of cell death. Early apoptotic cells may still have intact membranes and thus exclude **TO-PRO-1**, while late apoptotic and necrotic cells will be

permeable to the dye. When used with a dye like YO-PRO-1, which can enter early apoptotic cells, a clearer distinction between cell populations can be made.[8][9]



[Click to download full resolution via product page](#)

Distinguishing cell populations in an apoptosis assay.

While this guide focuses on **TO-PRO-1**, a common application involves its principles in multi-dye apoptosis assays. The following protocol uses YO-PRO-1, which behaves similarly to **TO-PRO-1** in its cell permeability characteristics in late-stage apoptosis, and Propidium Iodide (PI) for robust dead cell discrimination.

Materials:

- Cell suspension at 1×10^6 cells/mL
- YO-PRO-1 Iodide (1 mM solution in DMSO)
- Propidium Iodide (PI) (1 mg/mL solution in water)
- 1X Binding Buffer (e.g., Annexin V Binding Buffer)
- Flow cytometer with appropriate lasers and filters

Procedure:

- Cell Preparation: Induce apoptosis in your cell line of interest. Include positive and negative controls. Harvest cells and wash once with cold PBS.
- Cell Suspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[3]
- Staining: Add YO-PRO-1 to the cell suspension to a final concentration of 0.1 μ M. Add PI to the cell suspension to a final concentration of 1.5 μ M. Gently vortex to mix.[3]
- Incubation: Incubate the cells on ice for 15-30 minutes, protected from light.[3]
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Excite YO-PRO-1 with a 488 nm laser and collect emission around 530/30 nm. Excite PI with a 488 nm or 561 nm laser and collect emission at a wavelength greater than 670 nm.[3] Use unstained and single-stained controls for compensation.

Data Interpretation:

- Live cells: Negative for both YO-PRO-1 and PI.
- Early apoptotic cells: Positive for YO-PRO-1 and negative for PI.
- Late apoptotic/necrotic cells: Positive for both YO-PRO-1 and PI.[3]

Nuclear Counterstaining in Fixed Cells

TO-PRO-1 can be used as a nuclear counterstain in fixed and permeabilized cells for fluorescence microscopy.

Materials:

- Fixed and permeabilized cells on coverslips
- **TO-PRO-1** Iodide (1 mM solution in DMSO)
- PBS
- Mounting medium

Procedure:

- Staining Solution Preparation: Dilute the **TO-PRO-1** stock solution in PBS to a final working concentration. A common starting point is 1 μ M.[\[7\]](#)
- Staining: Add the staining solution to the fixed and permeabilized cells and incubate for 5-15 minutes at room temperature.[\[2\]](#)
- Washing: Wash the cells with PBS to remove excess stain.
- Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Quantitative Data Summary

Application	Recommended Concentration	Incubation Time	Temperature	Notes	Reference
Suspended Cell Staining (Flow Cytometry)	25 nM - 1 μ M	15 - 30 minutes	Room Temp / On Ice	Lower concentrations for high nucleic acid content; higher for degraded samples.	[3] [6]
Adherent Cell Nuclear Staining (Microscopy)	1 - 10 μ M (5 μ M recommended)	5 - 15 minutes	Room Temperature	For fixed and permeabilized cells.	[2] [6]
Tissue Section Counterstaining	8 - 10 μ M	5 - 15 minutes	Room Temperature	Higher concentration may be needed for frozen sections.	[6]

Troubleshooting and Considerations

- **Weak Signal:** Increase the concentration of **TO-PRO-1** or the incubation time. Ensure the correct filter sets are being used for imaging.
- **High Background:** Reduce the concentration of **TO-PRO-1** or add a more stringent washing step after staining.
- **Multi-color Experiments:** When using **TO-PRO-1** in multi-color flow cytometry, it is crucial to perform single-stain controls for proper compensation to correct for spectral overlap.
- **Fixed Cells:** **TO-PRO-1** can be used on fixed cells, but the fixation and permeabilization protocol must be compatible with maintaining the cellular structures of interest.

This technical guide provides a solid foundation for the utilization of **TO-PRO-1** in various molecular biology applications. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. Nuclear Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sc.edu [sc.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TO-PRO-1: A Technical Guide for Applications in Molecular Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136677#to-pro-1-applications-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com